molecular formula C9H15N3 B14301406 3-Azido-1,2,3-trimethylcyclohex-1-ene CAS No. 114732-24-0

3-Azido-1,2,3-trimethylcyclohex-1-ene

Cat. No.: B14301406
CAS No.: 114732-24-0
M. Wt: 165.24 g/mol
InChI Key: VQLIIUYGPLQYDE-UHFFFAOYSA-N
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Description

3-Azido-1,2,3-trimethylcyclohex-1-ene (CAS: 114732-24-0) is a cyclohexene derivative featuring an azide group at the 3-position and three methyl substituents at positions 1, 2, and 3. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.236 g/mol . The compound’s structure combines steric hindrance from the methyl groups with the reactivity of the azide moiety, making it a candidate for studying regioselective transformations.

Properties

CAS No.

114732-24-0

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-azido-1,2,3-trimethylcyclohexene

InChI

InChI=1S/C9H15N3/c1-7-5-4-6-9(3,8(7)2)11-12-10/h4-6H2,1-3H3

InChI Key

VQLIIUYGPLQYDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)N=[N+]=[N-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by the azido group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1,2,3-trimethylcyclohex-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

    Substitution: Sodium azide in DMF or DMSO for nucleophilic substitution reactions.

Major Products Formed

    Reduction: Formation of 1,2,3-trimethylcyclohexylamine.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

3-Azido-1,2,3-trimethylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-1,2,3-trimethylcyclohex-1-ene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. The azido group can also be reduced to an amine, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Azido Compounds

Structural and Reactivity Comparisons

The azide functional group is a common feature in diverse compounds, but structural variations significantly influence reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Reactivity Profiles

Compound Key Structural Features Reactivity Applications References
3-Azido-1,2,3-trimethylcyclohex-1-ene Cyclohexene backbone; azide at C3; 3 methyl groups Potential for click chemistry (e.g., Huisgen cycloaddition), but steric hindrance may limit reactivity Hypothetical: Materials science, medicinal chemistry (untested)
3-Azido-1,2-diols Vicinal diols with azide substituent Staudinger reaction forms aziridines/azetidines; regioselectivity depends on protecting groups (e.g., tosylation) Pharmaceutical intermediates (e.g., nitrogen-containing heterocycles)
4-Azido-2,3,5,6-tetrafluorobenzoate Aromatic fluorinated azide; benzoate counterion Rapid decarboxylation in aprotic solvents (e.g., CHCl₃); thermal decomposition at 4°C (~3% over 5 months) Stabilizer for cyanine dyes in organic electronics
3-Azido-1,2,4-triazine derivatives Triazine core with azide substituent Cyclization to tetrazolo-triazines; isotopic labeling (¹⁵N) aids structural analysis Isotopic tracers, NMR-based structural studies
Key Observations:
  • Steric Effects : The trimethyl groups in 3-azido-1,2,3-trimethylcyclohex-1-ene likely hinder reactions requiring spatial accessibility, such as cycloadditions or nucleophilic substitutions. This contrasts with 3-azido-1,2-diols, where hydroxyl groups facilitate regioselective transformations .
  • Azide Stability: Unlike the fluorinated benzoate azide in , which decomposes rapidly in aprotic solvents, the aliphatic azide in the target compound may exhibit greater stability under similar conditions.
  • Cyclization Behavior : Azido-triazines () cyclize into tetrazolo-triazines, a process driven by aromatic stabilization. The cyclohexene backbone of the target compound lacks analogous conjugation, suggesting divergent cyclization pathways .

Table 2: Stability and Decomposition Profiles

Compound Thermal Stability Solvent Compatibility Decomposition Pathway References
3-Azido-1,2,3-trimethylcyclohex-1-ene Not reported Unknown Unknown (requires study)
4-Azido-2,3,5,6-tetrafluorobenzoate Moderate (3% degradation at 4°C/5 months) Unstable in aprotic solvents Decarboxylation to 3-azido-tetrafluorobenzene
3-Azido-1,2,4-triazine derivatives Stable during cyclization Solvent-dependent Forms tetrazolo-triazines
Key Observations:
  • Synthetic Accessibility : The absence of commercial suppliers for 3-azido-1,2,3-trimethylcyclohex-1-ene implies synthetic challenges, possibly due to difficulties in introducing multiple methyl groups or controlling azide regiochemistry .
  • Decomposition Risks : Fluorinated azides () highlight the importance of solvent selection for azide stability. The target compound’s aliphatic structure may offer advantages in protic solvents but requires validation .

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